molecular formula C12H12ClNO B8546655 5-(2-Chloroethyl)-2-methyl-4-phenyl-1,3-oxazole CAS No. 89149-96-2

5-(2-Chloroethyl)-2-methyl-4-phenyl-1,3-oxazole

Cat. No. B8546655
M. Wt: 221.68 g/mol
InChI Key: FZUIUKOOUSSDJU-UHFFFAOYSA-N
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Patent
US04596816

Procedure details

A mixture of 5-(2-chloroethyl)-2-methyl-4-phenyloxazole (9.8 g), sodium iodide (9.9 g) and methyl ethyl ketone (150 ml) was refluxed with stirring for 20 hours. The solvent was distilled off and the residue was diluted with water and extracted with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off to give an oil of 5-(2-iodoethyl)-2-methyl-4-phenyloxazole, yield 11.5 g (82.9%).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]1[O:8][C:7]([CH3:9])=[N:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[I-:16].[Na+]>C(C(C)=O)C>[I:16][CH2:2][CH2:3][C:4]1[O:8][C:7]([CH3:9])=[N:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
ClCCC1=C(N=C(O1)C)C1=CC=CC=C1
Name
Quantity
9.9 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The ethyl ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ICCC1=C(N=C(O1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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